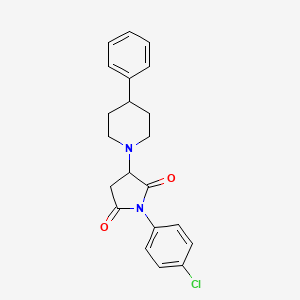
2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]-N~1~-(2-methoxyphenyl)acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino and cyano groups, a sulfanyl linkage, and an acetamide moiety attached to a methoxyphenyl group. Its multifaceted structure allows it to interact with various biological targets, making it a valuable molecule for scientific research and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-3,5-dicyano-2-pyridyl)sulfanyl]-N~1~-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a multi-step process involving the condensation of suitable aldehydes and nitriles, followed by cyclization.
Introduction of Amino and Cyano Groups: The amino and cyano groups are introduced via nucleophilic substitution reactions, often using reagents such as ammonia or amines and cyanide sources.
Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the pyridine derivative with a thiol compound under appropriate conditions, such as in the presence of a base.
Acetamide Formation: The final step involves the acylation of the sulfanyl-pyridine intermediate with 2-methoxyphenylacetyl chloride or a similar acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
2-[(6-amino-3,5-dicyano-2-pyridyl)sulfanyl]-N~1~-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various electrophiles, such as acyl chlorides, alkyl halides.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Acylated or alkylated derivatives.
科学的研究の応用
2-[(6-amino-3,5-dicyano-2-pyridyl)sulfanyl]-N~1~-(2-methoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving adenosine receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(6-amino-3,5-dicyano-2-pyridyl)sulfanyl]-N~1~-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as adenosine receptors. The compound acts as a partial agonist at these receptors, modulating their activity and influencing various physiological processes. The sulfanyl and cyano groups play crucial roles in binding to the receptor sites, while the acetamide moiety contributes to the overall stability and specificity of the interaction.
類似化合物との比較
Similar Compounds
2-{[6-Amino-3,5-dicyano-4-(4-(cyclopropylmethoxy)phenyl)pyridin-2-yl]thio}acetamide: A potent and selective adenosine A2B receptor agonist.
2-amino-6-[(1H-imidazol-2-ylmethyl)sulfanyl]-4-[4-(prop-2-en-1-yloxy)phenyl]pyridine-3,5-dicarbonitrile: Another compound with similar structural features and biological activity.
Uniqueness
2-[(6-amino-3,5-dicyano-2-pyridyl)sulfanyl]-N~1~-(2-methoxyphenyl)acetamide stands out due to its specific combination of functional groups, which confer unique binding properties and biological activities. Its methoxyphenylacetamide moiety distinguishes it from other similar compounds, potentially offering different pharmacokinetic and pharmacodynamic profiles.
特性
分子式 |
C16H13N5O2S |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H13N5O2S/c1-23-13-5-3-2-4-12(13)20-14(22)9-24-16-11(8-18)6-10(7-17)15(19)21-16/h2-6H,9H2,1H3,(H2,19,21)(H,20,22) |
InChIキー |
ONQBWENTOXHISF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 6-methyl-4-oxo-3-(thiophen-2-yl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B14942163.png)
![Hexanamide, N-[[[2-(5-chloro-1H-indol-3-yl)ethyl]amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene]-2-ethyl-](/img/structure/B14942165.png)
![1-(4-Chlorophenyl)-N~2~-(4-ethylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B14942171.png)
![1-cyclohexyl-6-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14942176.png)
![ethyl 4-[(4,4,8-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]piperazine-1-carboxylate](/img/structure/B14942181.png)
![6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B14942183.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B14942184.png)
![(3E)-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14942189.png)

![Ethyl 2,5,6-trichloro-4-[(4-methylphenyl)sulfanyl]nicotinate](/img/structure/B14942213.png)
![Methyl 6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B14942217.png)
![6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14942220.png)
![11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B14942221.png)
![Ethyl 2-anilino-5-{[(3,3-diphenylpropyl)amino]methylidene}-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B14942227.png)
